molecular formula C10H6BrFO B12938057 8-Bromo-5-fluoronaphthalen-1-ol

8-Bromo-5-fluoronaphthalen-1-ol

Katalognummer: B12938057
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: UFLYDNJASUTAFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-5-fluoronaphthalen-1-ol is an organic compound with the molecular formula C10H6BrFO and a molecular weight of 241.06 g/mol . This compound is a derivative of naphthalene, substituted with bromine and fluorine atoms, and a hydroxyl group at specific positions on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 8-Bromo-5-fluoronaphthalen-1-ol typically involves the bromination and fluorination of naphthalen-1-ol. One common method includes the use of Selectfluor as a fluorinating agent in acetonitrile at room temperature, followed by bromination using bromine in chloroform . The reaction conditions are carefully controlled to ensure the selective substitution of the bromine and fluorine atoms at the desired positions on the naphthalene ring.

Analyse Chemischer Reaktionen

8-Bromo-5-fluoronaphthalen-1-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Selectfluor for fluorination, bromine for bromination, and various oxidizing and reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-Bromo-5-fluoronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The hydroxyl group also plays a crucial role in its chemical behavior, allowing for further functionalization and modification .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-5-fluoronaphthalen-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.

Eigenschaften

Molekularformel

C10H6BrFO

Molekulargewicht

241.06 g/mol

IUPAC-Name

8-bromo-5-fluoronaphthalen-1-ol

InChI

InChI=1S/C10H6BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h1-5,13H

InChI-Schlüssel

UFLYDNJASUTAFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.